molecular formula C20H23NO3 B2771721 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide CAS No. 1799255-00-7

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide

Cat. No. B2771721
CAS RN: 1799255-00-7
M. Wt: 325.408
InChI Key: JLKUGERNEGLSMP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide, also known as HEPEC, is a synthetic compound that has been studied for its potential use in various scientific research applications. HEPEC is a cinnamamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been investigated.

Scientific Research Applications

UV Protection and Cosmetic Applications

Cinnamic acid derivatives are extensively used in cosmetics, leveraging their UV protection capabilities and other beneficial properties for skin care. Research highlights the utility of these compounds in sunscreen formulations and anti-aging products due to their ability to absorb UV radiation and their potential in skin conditioning and lightening. These attributes are critical in developing cosmetic products aimed at protecting the skin from UV damage and improving skin health (Gunia-Krzyżak et al., 2018).

Drug Synthesis and Delivery

Studies have investigated the synthesis of ethyl cinnamate and its potential in medical applications, highlighting the role of cinnamamide derivatives in the development of drug delivery systems. For instance, ethyl cinnamate was synthesized using porcine pancreatic lipase, indicating the potential of cinnamamide derivatives in medicinal chemistry for synthesizing bioactive compounds or as intermediates in pharmaceuticals (Sharma et al., 2011).

Polymer Science and Nanotechnology

Research in polymer science has explored the use of cinnamamide derivatives for the development of biocompatible and biodegradable polymers. These polymers find applications in drug delivery, demonstrating the ability to form nanoparticles for the delivery of lipophilic therapeutics. The versatility of cinnamamide derivatives in polymer chemistry underscores their potential in creating advanced materials for biomedical applications (Sponchioni et al., 2017).

Photopolymerization and Materials Development

The synthesis and characterization of cinnamamide derivatives have been explored for their photo-responsive properties. These compounds can undergo reversible [2+2] cycloaddition under specific UV light conditions, making them suitable for the synthesis of photo-responsive polymers. This application is particularly relevant in developing smart materials and coatings that can change properties in response to light exposure (Jin et al., 2011).

properties

IUPAC Name

(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-16-7-10-18(11-8-16)19(24-14-13-22)15-21-20(23)12-9-17-5-3-2-4-6-17/h2-12,19,22H,13-15H2,1H3,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUGERNEGLSMP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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